![molecular formula C12H17ClN2 B6321366 1-[(2-Chlorophenyl)methyl]-2-methylpiperazine CAS No. 1226229-88-4](/img/structure/B6321366.png)
1-[(2-Chlorophenyl)methyl]-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[(2-Chlorophenyl)methyl]-2-methylpiperazine” is a chemical compound. It’s also known as “Ketamine Related Compound A” or "Ketamine Impurity A" . It’s used in the synthesis of ketamine, a medication primarily used for anesthesia .
Synthesis Analysis
The synthesis of ketamine, which involves “this compound”, has been described in a research paper . The process involves several steps:Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C13H16ClNO . The compound has a molecular weight of 237.73 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ketamine from “this compound” include dehydration, oxidation, imination, and rearrangement .Aplicaciones Científicas De Investigación
1-[(2-Chlorophenyl)methyl]-2-methylpiperazine has been studied for its potential applications in the medical and scientific fields. It has been used as a reagent in organic synthesis and as a catalyst in various organic reactions. It has also been investigated for its potential therapeutic applications in humans and animals. In particular, this compound has been studied for its ability to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins. It has also been studied for its potential use as an anti-inflammatory agent, as well as for its ability to reduce the toxicity of certain drugs.
Mecanismo De Acción
The exact mechanism of action of 1-[(2-Chlorophenyl)methyl]-2-methylpiperazine is not yet fully understood. However, it is believed that this compound works by binding to certain enzymes and modulating their activity. In particular, it has been shown to bind to enzymes involved in the metabolism of drugs and toxins, thus reducing their toxicity. It has also been shown to bind to certain receptors in the body, such as those involved in inflammation, and modulate their activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes, such as those involved in the metabolism of drugs and toxins, thus reducing their toxicity. It has also been shown to have anti-inflammatory effects, as well as to reduce the toxicity of certain drugs. In addition, this compound has been shown to reduce the activity of certain hormones, such as cortisol, and to modulate the activity of certain receptors, such as those involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-[(2-Chlorophenyl)methyl]-2-methylpiperazine in lab experiments is its ability to modulate the activity of certain enzymes and receptors, thus making it useful for studying the effects of drugs and other compounds on the body. However, one limitation of using this compound is that it is not yet fully understood how it works, so its effects may not be fully predictable. In addition, this compound is not yet approved for use in humans, so its use in lab experiments should be done with caution.
Direcciones Futuras
The potential applications of 1-[(2-Chlorophenyl)methyl]-2-methylpiperazine are still being explored, and there are a number of future directions that could be explored. For example, further research could be done to better understand the mechanism of action of this compound and its potential therapeutic applications. In addition, further research could be done to explore the potential use of this compound in other medical and scientific fields, such as drug delivery and drug metabolism. Finally, further research could be done to explore the potential use of this compound as an anti-inflammatory agent or as a way to reduce the toxicity of certain drugs.
Métodos De Síntesis
1-[(2-Chlorophenyl)methyl]-2-methylpiperazine can be synthesized from the reaction of 2-chlorophenylmethanol and 2-methylpiperazine in the presence of a base. The reaction is carried out in an aqueous solution at a temperature of 50 °C. The reaction is complete after the addition of a few drops of concentrated sulfuric acid. The product is then precipitated by the addition of ether and is purified by recrystallization from ethanol.
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13/h2-5,10,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEFKEHMPJWMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
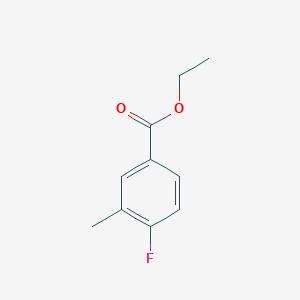
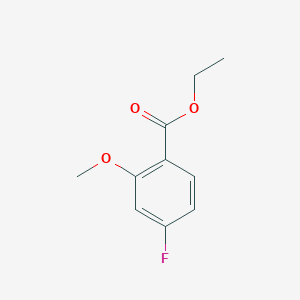


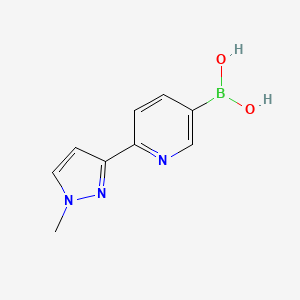
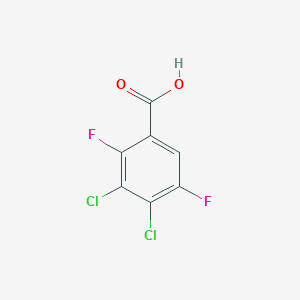
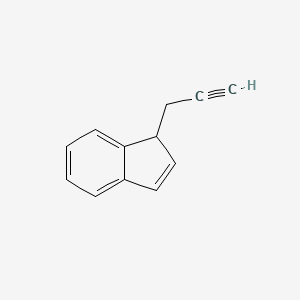
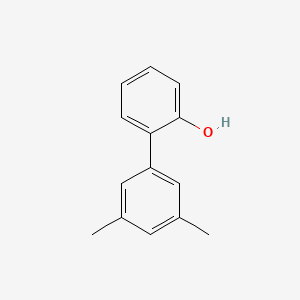

![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)
![1-[(2-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321348.png)
![1-[(4-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321352.png)
![1-[(3-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321359.png)

